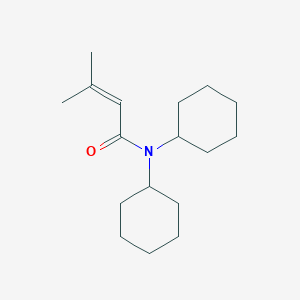

N,N-dicyclohexyl-3-methyl-2-butenamide

Description

N,N-Dicyclohexyl-3-methyl-2-butenamide is a tertiary amide characterized by two cyclohexyl groups attached to the nitrogen atom and a methyl-substituted α,β-unsaturated butenamide backbone. Its structure imparts unique steric and electronic properties, making it a candidate for applications in polymer chemistry, agrochemicals, or as a ligand in coordination chemistry.

Properties

IUPAC Name |

N,N-dicyclohexyl-3-methylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h13,15-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOWFQNNPVTQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(C1CCCCC1)C2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-3-methyl-2-butenamide typically involves the reaction of dicyclohexylamine with 3-methyl-2-butenoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-3-methyl-2-butenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted amides.

Scientific Research Applications

N,N-dicyclohexyl-3-methyl-2-butenamide is widely used in scientific research due to its diverse applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-3-methyl-2-butenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

a. N-Cyclohexylacetoacetamide

- Structure : Features a cyclohexylamine-derived acetoacetamide group (β-ketoamide).

- Synthesis : Synthesized via reaction of diketene with cyclohexylamine in benzene/water at 0°C, yielding 94% .

- Key Differences: The absence of α,β-unsaturation and the presence of a β-keto group make it more prone to keto-enol tautomerism, enhancing reactivity in nucleophilic additions. In contrast, N,N-dicyclohexyl-3-methyl-2-butenamide’s conjugated system may favor electrophilic additions or Diels-Alder reactions.

b. N-Butyl-3-oxo-butanamide

c. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide core with a hydroxyl-containing N-substituent.

2.2 Physicochemical and Reactivity Profiles

| Compound | Key Functional Groups | Reactivity Highlights | Potential Applications |

|---|---|---|---|

| This compound | α,β-unsaturated amide, dicyclohexyl | Conjugate addition, steric hindrance | Polymer crosslinker, ligand design |

| N-Cyclohexylacetoacetamide | β-ketoamide | Keto-enol tautomerism, nucleophilic attack | Chelating agent, synthetic intermediate |

| N-Butyl-3-oxo-butanamide | 3-oxobutanamide | Acidic α-hydrogens, ketone reactivity | Pharmaceutical intermediates |

| N-(2-Hydroxy...)benzamide | N,O-bidentate, benzamide | Metal coordination, C–H activation | Catalysis, organometallic chemistry |

2.3 Steric and Electronic Considerations

- This compound : The dicyclohexyl groups create significant steric bulk, which may hinder nucleophilic attack at the carbonyl carbon but stabilize transition states in cycloadditions. The electron-withdrawing nature of the unsaturated amide enhances electrophilicity at the β-carbon .

- Thiourea Analogs (e.g., ): Compounds like (2S)-2-[[[(2-aminocyclohexyl)amino]thioxomethyl]amino]-N-(diphenylmethyl)-... incorporate thioxo groups, which increase hydrogen-bonding capacity and metal-binding affinity compared to the target compound’s purely hydrocarbon substituents .

2.4 Industrial and Research Relevance

- This compound : Likely explored for its thermal stability and rigidity in polymer matrices, akin to cyclohexyl-containing polyamides.

- N,N-Dimethyl-α-bromopropionamide () : The bromine atom enables alkylation reactions, contrasting with the target compound’s reliance on unsaturated bonds for reactivity .

Biological Activity

N,N-Dicyclohexyl-3-methyl-2-butenamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and pest control. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as an amide, characterized by the presence of two cyclohexyl groups attached to a nitrogen atom and a 3-methyl-2-butenamide moiety. Its chemical formula is , and it exhibits properties typical of amides, such as moderate solubility in organic solvents.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. A study referenced in patent literature demonstrated that related compounds can inhibit T-cell proliferation induced by concanavalin A, suggesting an immunomodulatory effect which could be beneficial in treating inflammatory conditions .

2. Repellent Activity

The compound has been evaluated for its efficacy as a mosquito repellent. It was found to be effective against Aedes aegypti, outperforming traditional repellents like DEET in certain formulations. The minimum effective dosage (MED) for various related compounds was documented, indicating promising potential for use in pest control applications .

Case Studies

- Immunomodulation : In vitro studies using rat spleen cells demonstrated that this compound can modulate immune responses, specifically inhibiting T-cell activation and proliferation. This suggests potential applications in autoimmune diseases or conditions where T-cell activity is detrimental .

- Repellent Efficacy : Comparative studies showed that this compound exhibited significant repellent activity against mosquitoes, with prolonged protection times noted in field tests compared to DEET .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Minimum Effective Dosage (µmol/cm²) |

|---|---|---|

| This compound | Mosquito Repellent | 0.192 |

| N-butyl-N-ethyl-3-methylbutanamide | Mosquito Repellent | 0.125 |

| N-cyclohexyl-N-methylheptanamide | Mosquito Repellent | 0.172 |

| N,N-Diethyl-3-methylbenzamide (DEET) | Mosquito Repellent | 0.052 |

Table 2: Immunomodulatory Effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.